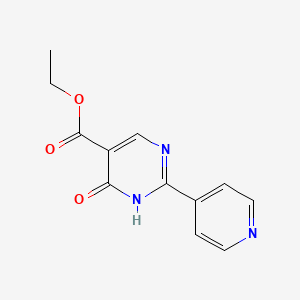

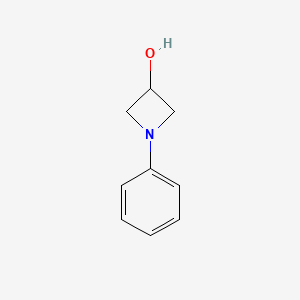

Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate is a chemical compound with the molecular weight of 245.24 . It is also known by its IUPAC name, ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11N3O3/c1-2-18-12(17)8-7-14-10(15-11(8)16)9-5-3-4-6-13-9/h3-7H,2H2,1H3,(H,14,15,16) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate are not available, pyridin-2-ols containing small 1-alkyl substituent are known to be hydroxylated regioselectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 245.24 .Scientific Research Applications

Anti-Fibrosis Activity

The compound has been employed in the design of privileged structures in medicinal chemistry . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This suggests that the compound could be used in the development of anti-fibrotic drugs .

Neuroprotective and Anti-neuroinflammatory Agents

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Thus, our study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Antimicrobial Activity

As part of the pyrimidine derivatives, the compound has been proven to have antimicrobial activity . This suggests that it could be used in the development of new antimicrobial drugs .

Antioxidant Activity

The compound, being a part of the pyrimidine derivatives, has been proven to have antioxidant activity . This suggests that it could be used in the development of new antioxidant drugs .

Antiviral Activity

The compound, being a part of the pyrimidine derivatives, has been proven to have antiviral activity . This suggests that it could be used in the development of new antiviral drugs .

Anticancer Activity

The compound, being a part of the pyrimidine derivatives, has been proven to have anticancer activity . This suggests that it could be used in the development of new anticancer drugs .

Mechanism of Action

Target of Action

Related compounds, such as triazole-pyrimidine hybrids, have been shown to interact withATF4 and NF-kB proteins . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively .

Mode of Action

Related compounds have been shown to inhibitnitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that these compounds may exert their effects by modulating the activity of these inflammatory mediators .

Biochemical Pathways

Related compounds have been shown to inhibit theendoplasmic reticulum (ER) stress and the NF-kB inflammatory pathway . These pathways are involved in the regulation of cellular stress responses and inflammation, respectively .

Pharmacokinetics

Related compounds have been shown to exhibit promising neuroprotective activity and significant anti-neuroinflammatory properties . This suggests that these compounds may have favorable pharmacokinetic properties that allow them to exert their effects in the nervous system .

Result of Action

Related compounds have been shown to exhibit promisingneuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that these compounds may have neuroprotective effects .

Future Directions

The future directions for this compound could involve further exploration of its potential neuroprotective and anti-inflammatory properties . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyrimidine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name |

ethyl 6-oxo-2-pyridin-4-yl-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-2-18-12(17)9-7-14-10(15-11(9)16)8-3-5-13-6-4-8/h3-7H,2H2,1H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVJMJFNYVNXQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626253 |

Source

|

| Record name | Ethyl 6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate | |

CAS RN |

56406-44-1 |

Source

|

| Record name | Ethyl 6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1322376.png)

![4-[2-(Piperidin-1-yl)ethyl]benzoic acid](/img/structure/B1322385.png)

![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)